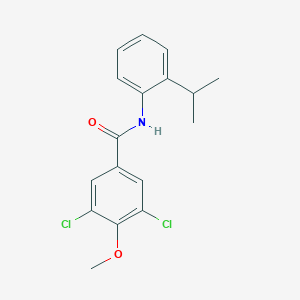
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide, also known as AG-1478, is a synthetic chemical compound that belongs to the family of anilinoquinazolines. It is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. AG-1478 has been widely used in scientific research for its ability to selectively inhibit EGFR, which is an important signaling molecule involved in cell growth and differentiation.
作用机制
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide selectively binds to the ATP-binding site of EGFR, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation. 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide is a highly selective inhibitor of EGFR and has been extensively used in scientific research. It has been shown to be effective in inhibiting EGFR-mediated signaling pathways, leading to the inhibition of cell growth and proliferation. However, 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has some limitations, including its low solubility in water and its short half-life in vivo.
未来方向
There are several future directions for research related to 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide. One area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the investigation of the role of EGFR in other biological processes, such as inflammation and wound healing. Finally, the development of novel drug delivery systems for 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide could improve its efficacy and reduce its side effects.
合成方法
The synthesis of 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide involves several chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 3,5-dichloro-4-methoxybenzoyl chloride, which is then reacted with 2-isopropylaniline to form 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide. The final step involves the conversion of the amide group to the quinazoline ring by reacting with 2-chloro-4,5-diaminopyrimidine.
科学研究应用
3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been extensively used in scientific research as a tool to investigate the role of EGFR in various biological processes. It has been shown to inhibit EGFR-mediated signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion. 3,5-dichloro-N-(2-isopropylphenyl)-4-methoxybenzamide has been used in studies related to cancer, cardiovascular disease, and neurodegenerative disorders.
属性
IUPAC Name |
3,5-dichloro-4-methoxy-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10(2)12-6-4-5-7-15(12)20-17(21)11-8-13(18)16(22-3)14(19)9-11/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBYNFBMCWPOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-methoxy-N-(2-propan-2-ylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

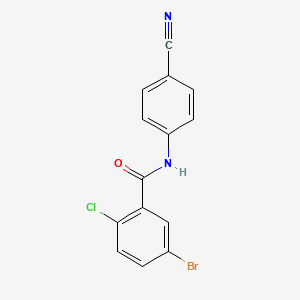
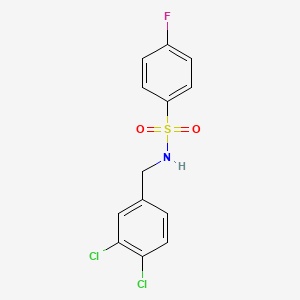
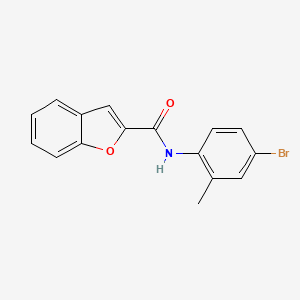
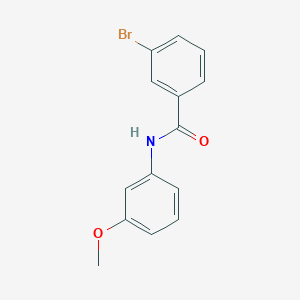
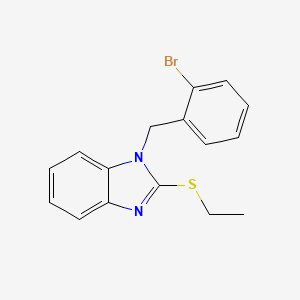
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5797489.png)
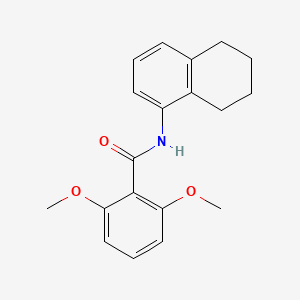
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)

![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5797541.png)
